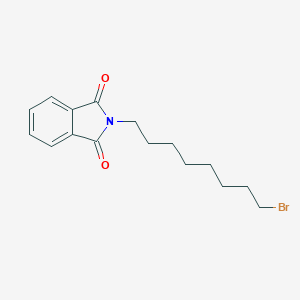

N-(8-Bromooctyl)phtalimide

Vue d'ensemble

Description

N-(8-Bromooctyl)phthalimide is a derivative of phthalimide, which is a compound characterized by the presence of a phthalimide functional group attached to an 8-bromooctyl chain. Phthalimide derivatives are known for their diverse applications in organic synthesis, material science, and pharmaceuticals due to their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of N-(8-Bromooctyl)phthalimide is not directly reported in the provided papers, but similar compounds such as N-(bromomethyl)phthalimide and N-(2-chloroethyl)phthalimide have been synthesized through reactions involving phthalimide and a corresponding bromoalkyl or chloroalkyl halide . Typically, these reactions are carried out in a suitable solvent like DMF, and a catalyst such as tetrabutylammonium bromide may be used to facilitate the reaction .

Molecular Structure Analysis

The molecular structure of N-(8-Bromooctyl)phthalimide can be inferred from studies on similar compounds. For instance, density functional theory (DFT) calculations have been used to analyze the geometries and vibrational wavenumbers of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide, showing good agreement with experimental data . The molecular structure of related compounds has also been characterized by spectroscopic techniques and X-ray diffraction analysis .

Chemical Reactions Analysis

Phthalimide derivatives participate in various chemical reactions. For example, N-Bromophthalimide (NBP) has been used to brominate aromatic compounds, indicating its potential as a brominating agent . Similarly, N-(8-Bromooctyl)phthalimide could potentially be used in bromination reactions or as an intermediate in the synthesis of other organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(8-Bromooctyl)phthalimide can be deduced from studies on related phthalimide derivatives. These compounds exhibit characteristic absorption spectra, and their photophysical properties can be studied using spectroscopic methods . The thermodynamic functions of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide have been calculated, providing insights into their stability and reactivity . Additionally, the solvation dynamics of phthalimide derivatives have been explored, which is relevant for understanding their behavior in different environments .

Applications De Recherche Scientifique

Thérapie photodynamique

Le composé a été utilisé dans l'étude des propriétés photodynamiques des colorants BODIPY . L'étude a examiné les propriétés photodynamiques d'une série de BODIPY non halogénés, dibromés et diiodés avec une modification de terminaison phtalimido ou amino sur le lieur phénoxypentyl et phénoxyoctyl en position méso .

Synthèse pharmaceutique

Les hétérocycles d'isoindoline-1,3-dione, tels que la N-(8-Bromooctyl)phtalimide, ont suscité un intérêt considérable pour leur utilisation potentielle dans divers domaines tels que la synthèse pharmaceutique . Ils ont été utilisés comme intermédiaires pour la synthèse de nouveaux médicaments ayant différentes applications .

Herbicides

Ces composés ont également été utilisés dans le développement d'herbicides . Leur structure chimique et leur réactivité uniques les rendent adaptés à cette application .

Colorants et teintures

Les hétérocycles d'isoindoline-1,3-dione sont utilisés dans la production de colorants et de teintures . Leur nature aromatique et la présence de groupes carbonyl en positions 1 et 3 les rendent idéaux à cette fin .

Additifs polymères

Ces composés ont été utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés du polymère, le rendant plus adapté à des applications spécifiques

Safety and Hazards

Mécanisme D'action

Target of Action

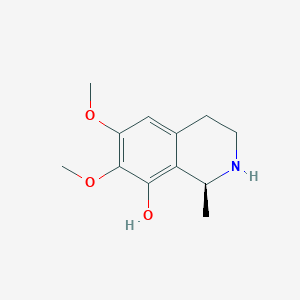

Isoindoline derivatives have been found to interact with the human dopamine receptor d2 , suggesting a potential role in neurological pathways.

Mode of Action

It’s known that n-bromophthalimide, a related compound, is used in the oxidation of organic compounds, converting them into environmentally friendly or less harmful substances

Biochemical Pathways

Given the potential interaction with the dopamine receptor d2 , it’s plausible that this compound could influence dopaminergic pathways, which play a crucial role in various neurological processes, including mood regulation and motor control.

Pharmacokinetics

It has a molecular weight of 338.24 and is a white to off-white powder or crystals or liquid . It’s recommended to be stored in a refrigerator , suggesting that it may be sensitive to temperature. These properties could influence its absorption, distribution, metabolism, and excretion (ADME), but more specific information would be needed to fully understand its pharmacokinetics.

Result of Action

Given its potential role as an oxidizing agent , it might contribute to the breakdown of certain organic compounds

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(8-Bromooctyl)phthalimide, factors such as temperature are likely to be important, given the recommendation to store the compound in a refrigerator . The pH and presence of other compounds could also potentially influence its action.

Propriétés

IUPAC Name |

2-(8-bromooctyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c17-11-7-3-1-2-4-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMUQORCSIHVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291627 | |

| Record name | N-(8-Bromooctyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17702-83-9 | |

| Record name | 17702-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(8-Bromooctyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17702-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

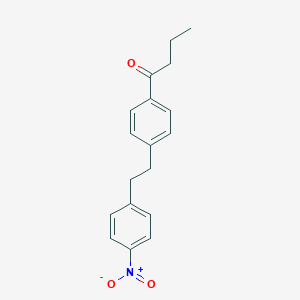

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(8-Bromooctyl)phthalimide in the synthesis of glucose derivatives described in the research?

A1: N-(8-Bromooctyl)phthalimide serves as a key building block in introducing an octyl chain with a terminal amine group to the glucose molecule. This is achieved through its reaction with 1,2:3,5-(O-methylene)-alpha-d-glucose at the C-6 position. [] The phthalimide group acts as a protecting group for the amine functionality during this step. After the coupling reaction, the phthalimide group is removed, and the exposed amine is further reacted to form the desired iminodiacetic acid moiety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)